Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate
Description
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic organic compound featuring a propanoate backbone modified with three key groups:
- A fluoromethyl substituent at the C2 position, enhancing lipophilicity and metabolic stability.
- A 1-tritylimidazol-4-yl group at C3, contributing steric bulk and chemical stability due to the trityl (triphenylmethyl) moiety.
The trityl group is critical for protecting reactive sites during synthesis, a strategy common in peptide and heterocyclic chemistry.
Properties
IUPAC Name |
methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,20H,17,19,29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIVKGFZBLKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Trityl Group: The trityl group is introduced via a reaction with trityl chloride in the presence of a base such as pyridine.
Fluoromethylation: The fluoromethyl group is introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amino Acid Derivative Formation: The final step involves the formation of the amino acid derivative, which can be achieved through standard peptide coupling reactions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the imidazole ring or the ester group, using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, using nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Thiols, amines, or other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C27H26FN3O2
- Molar Mass : 443.51 g/mol
- Structural Characteristics : The compound features a trityl group attached to an imidazole ring, which enhances its lipophilicity and potential bioactivity.
Biological Applications
-
Anticancer Activity :
- Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate has been studied for its potential as an anticancer agent. Research indicates that compounds with imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Case Study : A study demonstrated that imidazole-based compounds exhibit selective cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing novel anticancer drugs .
-
Antimicrobial Properties :
- The compound's structural features suggest potential antimicrobial activity. Imidazole derivatives are known for their ability to disrupt microbial membranes and inhibit enzyme activity.
- Case Study : In vitro assays showed that similar imidazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria, indicating that this compound may have similar effects .
-
Neuroprotective Effects :
- Research has indicated that certain amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis.
- Case Study : A related compound demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound might also offer therapeutic benefits in conditions like Alzheimer's disease .
Synthetic Applications
-
Building Block in Organic Synthesis :
- This compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.
- Application Example : It can be used to synthesize peptide analogs or other biologically active compounds through standard coupling reactions.
-
Fluorination Reactions :
- The presence of the fluoromethyl group allows for unique fluorination reactions that can introduce radioisotopes for imaging applications in medical diagnostics.
- Case Study : Fluorinated compounds have been successfully employed in positron emission tomography (PET), enhancing the visualization of metabolic processes in vivo .
Data Table of Key Findings
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoromethyl group can enhance binding affinity and selectivity, while the tritylimidazole moiety can provide additional interactions with the target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Structural and Functional Comparisons
*Note: Exact molecular weight of the target compound is estimated based on structural analogs.
Key Observations:
- Fluoromethyl vs. Non-Fluorinated Analogs: The fluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs like Methyl 3-(1-Tritylimidazol-4-yl) Propionate. Fluorine’s electronegativity may also influence binding affinity in biological targets .
- Amino Group vs.
- Trityl Group Utility : The trityl group, shared with Methyl 3-(1-Tritylimidazol-4-yl) Propionate, provides steric protection during synthesis, a feature absent in simpler esters like methyl propionate derivatives .
Biological Activity
Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate is a synthetic compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Fluoromethyl group : This substitution can enhance metabolic stability and bioavailability.
- Tritylimidazole moiety : This component is significant for its potential interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 81839-25-0 |
| InChI | InChI=1S/C27H26FN3O2/c1-33-25(32)26(29,19-28)17-24-18-31(20-30-24)27(21-11-5... |
The primary target of this compound is histidine decarboxylase (HDC) , an enzyme involved in the synthesis of histamine. The compound functions by forming a covalent linkage with a serine residue at the active site of HDC, leading to inhibition of histamine production. This action impacts the histaminergic system , resulting in reduced histamine levels in tissues, particularly mast cells.
Antimicrobial and Antiviral Properties
Research indicates that compounds with fluorinated amino acids can exhibit enhanced biological activity. For instance, studies on related fluorinated nucleosides have shown significant antiviral activity against Hepatitis C Virus (HCV), suggesting that this compound may possess similar potential .
Case Studies and Research Findings
- Antiviral Activity : A study on fluorinated nucleosides demonstrated that modifications such as those present in this compound could lead to compounds with high specificity for viral targets. For example, PSI-6130, a related compound, showed potent inhibition against HCV replicon systems .
- Inhibition Studies : In vitro studies have indicated that fluorinated analogs can significantly alter the efficacy of drug candidates against specific enzymes involved in metabolic pathways. The incorporation of fluorine has been shown to enhance binding affinity and selectivity towards targets like HDC.
Pharmacological Implications
The pharmacological implications of this compound are vast:
- Drug Development : Its unique structure makes it a valuable candidate for drug development, particularly in designing inhibitors for enzymes like HDC.
- Biochemical Probes : The compound may serve as a biochemical probe to study the effects of fluorine substitution on amino acids and peptides.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 2-amino-2-(fluoromethyl)-3-(1-tritylimidazol-4-yl)propanoate, and what key reaction conditions are required?
- Methodological Answer : Synthesis typically involves sequential protection/deprotection strategies. The trityl group on the imidazole ring is introduced early to protect reactive sites, followed by fluoromethylation via nucleophilic substitution or radical-mediated reactions. Key steps include:
- Use of trityl chloride under anhydrous conditions for imidazole protection .
- Fluoromethylation using reagents like Selectfluor® in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) .
- Final esterification with methyl chloroformate in the presence of a base (e.g., triethylamine).
- Validation : Monitor intermediates via (e.g., trityl proton signals at δ 7.2–7.4 ppm) and for fluoromethyl group confirmation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- : Identify trityl aromatic protons (δ 7.1–7.3 ppm), fluoromethyl protons (δ 4.5–5.0 ppm, split due to coupling), and ester methyl groups (δ 3.6–3.8 ppm) .
- : Confirm carbonyl groups (ester: δ 170–175 ppm; imidazole: δ 160–165 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1720 cm) and N-H bends (~3300 cm) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store as a powder at -20°C under inert gas (argon) to prevent hydrolysis of the ester group or trityl deprotection.
- For short-term use (<1 month), 4°C in desiccated conditions is acceptable. Avoid exposure to moisture or acidic vapors .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the impact of the trityl group on reactivity and deprotection efficiency?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with alternative protecting groups (e.g., Boc, Fmoc) and compare reaction kinetics under acidic deprotection (e.g., 1% TFA in DCM).
- Kinetic Analysis : Use HPLC to monitor deprotection rates. The trityl group’s bulkiness may slow down acid-mediated cleavage compared to Boc .
- Computational Modeling : Calculate steric hindrance and electron distribution around the imidazole ring using DFT to predict reactivity .
Q. What methodological approaches resolve contradictory data regarding the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 2–10) at 37°C and analyze degradation via LC-MS.
- Key Findings : The ester group hydrolyzes rapidly at pH >8, while the trityl group is labile below pH 3 .
- Contradiction Resolution : If conflicting data arise, validate using orthogonal techniques (e.g., to track fluoromethyl integrity) .
Q. How can computational chemistry predict environmental fate and transformation products of this compound?
- Methodological Answer :
- QSAR Models : Use software like EPI Suite to estimate biodegradation potential and bioaccumulation factors.
- Metabolic Pathways : Simulate hepatic metabolism (e.g., CYP450-mediated oxidation) using docking studies.
- Ecotoxicity : Predict partition coefficients (LogP) to assess soil/water distribution. The fluoromethyl group may enhance hydrophobicity (LogP ~2.5) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility data for this compound?
- Methodological Answer :
- Replicate Experiments : Test solubility in DMSO, ethanol, and water using standardized protocols (e.g., shake-flask method).
- Variable Control : Document temperature, sonication time, and solvent purity. For example, DMSO purity >99.9% reduces variability .
- Advanced Techniques : Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions, which may falsely indicate solubility .
Experimental Design
Q. What is an optimized protocol for evaluating the compound’s biological activity while minimizing solvent interference?
- Methodological Answer :
- In Vitro Assays : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity.
- Positive/Negative Controls : Include a fluoromethyl-free analog to isolate the trityl group’s effects.
- Dose-Response Curves : Use concentrations spanning 0.1–100 µM, accounting for potential aggregation at high doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
